
1-(Cyclopropylcarbonyl)piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(Cyclopropylcarbonyl)piperidine-3-carboxylic acid” is a chemical compound with the molecular formula C10H15NO3 . It has a molecular weight of 197.23 . The compound is typically used for research purposes .
Molecular Structure Analysis
The InChI code for “1-(Cyclopropylcarbonyl)piperidine-3-carboxylic acid” is 1S/C10H15NO3/c12-9(7-3-4-7)11-5-1-2-8(6-11)10(13)14/h7-8H,1-6H2,(H,13,14) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
“1-(Cyclopropylcarbonyl)piperidine-3-carboxylic acid” is a solid at room temperature .Scientific Research Applications
Drug Design and Pharmaceutical Applications
1-(Cyclopropylcarbonyl)piperidine-3-carboxylic acid: is a valuable building block in medicinal chemistry. Piperidine derivatives are present in more than twenty classes of pharmaceuticals, including alkaloids . The cyclopropyl group can influence the lipophilicity and metabolic stability of the drug candidates, making this compound a significant contributor to the pharmacokinetic properties of new drugs.
Synthesis of Biologically Active Piperidines
The compound serves as a precursor in the synthesis of various biologically active piperidines. These activities include the development of potential drugs containing a piperidine moiety, which is a common structure in many therapeutic agents . The versatility of this compound allows for the creation of a wide range of piperidine derivatives through intra- and intermolecular reactions.
Inhibitors of Neurotransmitter Uptake
Piperidine derivatives have been identified as inhibitors of neurotransmitter uptake, such as GABA (γ-aminobutyric acid) . This application is crucial in the research of neurological disorders and the development of treatments for diseases like epilepsy, anxiety, and depression.
Proteomics Research
This compound is utilized in proteomics research, where it can be used to study protein interactions and functions. Its structural features make it suitable for probing the proteome and understanding the complex biological processes at the protein level .
Nanotechnology
In the field of nanotechnology, carboxylic acids like 1-(Cyclopropylcarbonyl)piperidine-3-carboxylic acid are used as surface modifiers. They promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures, which is essential for the development of new materials with unique properties .
Polymer Chemistry
Carboxylic acids play a pivotal role in polymer chemistry. They are used as monomers, additives, and catalysts in the synthesis of synthetic or natural polymers. The carboxylic acid group of this compound can participate in various organic reactions, contributing to the creation of novel polymeric materials .
Safety and Hazards
properties
IUPAC Name |
1-(cyclopropanecarbonyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c12-9(7-3-4-7)11-5-1-2-8(6-11)10(13)14/h7-8H,1-6H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEHYCZYCZPMNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301224472 |
Source


|
| Record name | 1-(Cyclopropylcarbonyl)-3-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301224472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylcarbonyl)piperidine-3-carboxylic acid | |
CAS RN |
926198-16-5 |
Source


|
| Record name | 1-(Cyclopropylcarbonyl)-3-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926198-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Cyclopropylcarbonyl)-3-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301224472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


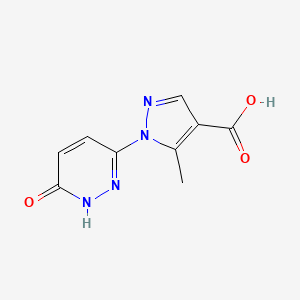

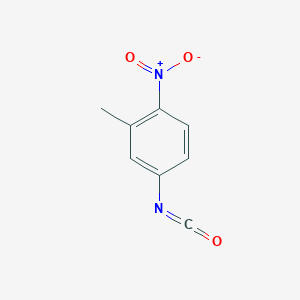
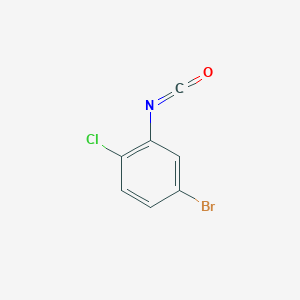
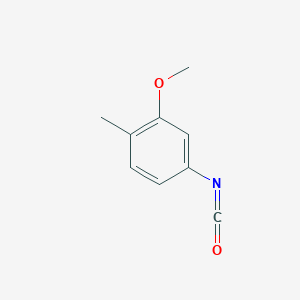

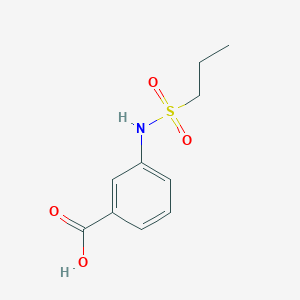




![Tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1285832.png)
